molecular formula C3H8O3 B137938 Glycerol-1,1,2,3,3-d5 CAS No. 62502-71-0

Glycerol-1,1,2,3,3-d5

Cat. No. B137938
CAS RN: 62502-71-0
M. Wt: 97.12 g/mol
InChI Key: PEDCQBHIVMGVHV-UXXIZXEISA-N
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Description

Glycerol-1,1,2,3,3-d5, also known as 1,2,3-Propanetriol-1,1,2,3,3-d5, Deuterated glycerol, or Glycerin-1,1,2,3,3-d5, is a labeled analogue of Glycerol . It has a molecular formula of C3D5H3O3 and a molecular weight of 97.12 g/mol . Glycerol, the compound from which it is derived, is a colorless, odorless liquid with a sweet taste .


Molecular Structure Analysis

The molecular structure of Glycerol-1,1,2,3,3-d5 is similar to that of glycerol, with the difference being the presence of deuterium (D) atoms . Unfortunately, the specific structural analysis of Glycerol-1,1,2,3,3-d5 is not available in the retrieved sources.

Scientific Research Applications

Glycerol-1,1,2,3,3-d5: , an isotopically labeled form of glycerol, has several unique scientific research applications. Here’s a comprehensive analysis focusing on six distinct applications:

Biofuel Research

Glycerol-1,1,2,3,3-d5 is valuable in biofuel research for studying the conversion pathways of glycerol to biofuels like 1,3-propanediol . It aids in understanding and improving the yield and efficiency of biofuel production processes.

Mechanism of Action

Target of Action

Glycerol-1,1,2,3,3-d5, also known as deuterated glycerol, is a variant of glycerol where all the hydrogen atoms are replaced by deuterium . It primarily targets enzymes involved in the metabolic breakdown of triacylglycerols, such as lipase .

Mode of Action

The interaction of Glycerol-1,1,2,3,3-d5 with its targets involves a series of biochemical transformations. For instance, in the case of lipase, the deprotonated serine adds to a carbonyl group of a triacylglycerol to give a tetrahedral intermediate, which expels a diacylglycerol as a leaving group and produces an acyl enzyme .

Biochemical Pathways

The metabolic breakdown of triacylglycerols begins with their hydrolysis in the stomach and small intestine to yield glycerol plus fatty acids . The fatty acids are transported to mitochondria and degraded to acetyl CoA, while the glycerol is carried to the liver for further metabolism . In the liver, glycerol is first phosphorylated by reaction with ATP and then oxidized by NAD+ .

Pharmacokinetics

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Glycerol-1,1,2,3,3-d5 action is the production of metabolic intermediates such as acetyl CoA and NAD+, which are crucial for various biochemical processes .

Action Environment

Environmental factors such as glycerol and 1,3-propanediol concentrations, accumulation of 3-hydroxypropionaldehyde, and by-product synthesis can affect the biosynthesis of 1,3-propanediol from glycerol . For instance, the supplementation of 150 mmol l −1 glycerol caused a shift in NADH flux from ethanol to 1,3‐PDO production, whereas 300 mol l −1 glycerol negatively affected the regeneration of NAD+ via 1,3‐PDO production .

properties

IUPAC Name

1,1,2,3,3-pentadeuteriopropane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDCQBHIVMGVHV-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472007
Record name Glycerol-1,1,2,3,3-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycerol-1,1,2,3,3-d5

CAS RN

62502-71-0
Record name Glycerol-1,1,2,3,3-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using Glycerol-1,1,2,3,3-d5 in the synthesis of domiodol?

A1: Glycerol-1,1,2,3,3-d5 is a deuterated form of glycerol, where five specific hydrogen atoms are replaced with deuterium isotopes. Utilizing this compound as a starting material in the synthesis described by [] allows for the production of pentadeuterated domiodol, meaning domiodol with five deuterium atoms incorporated into its structure.

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